Cas no 76650-20-9 ((e)-3-(3,4-dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one)

(e)-3-(3,4-dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one structure
76650-20-9 structure
Nome del prodotto:(e)-3-(3,4-dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
Numero CAS:76650-20-9
MF:C20H22O6
MW:358.385086536407
CID:1785759
PubChem ID:253089

(e)-3-(3,4-dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one Proprietà chimiche e fisiche

Nomi e identificatori

    • (e)-3-(3,4-dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
    • Patent Fustin
    • 3,4,2',4',6'-Pentamethoxy-chalkon
    • Maclurin
    • Laguncurin
    • C.I. Natural Yellow 11
    • Kino-yellow
    • 2'.3.4.4'.6'-Pentamethoxy-chalkon
    • 2',4',6',3,4-Pentamethoxychalkone
    • Moritannic acid
    • Morintannic acid
    • Fustic extract
    • 2,3',4,4',6-Pentahydroxybenzophenone
    • morintanico acid
    • (3,4-dihydroxyphenyl)(2,4,6-trihydroxyphenyl)-methanone
    • 2,4,6,3',4'-Pentahydroxy-benzophenon
    • Maklurin
    • 3,4,2',4',6'-pentahydroxybenzophenone
    • 2,4,6,3',4'-pentahydroxy-benzophenone
    • 1-(2,4,6-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)propenone
    • 3,4,2',4',6'-pentamethoxy-chalcone
    • Patent Fustin; 3,4,2',4',6'-Pentamethoxy-chalkon; Maclurin; Laguncurin; C.I. Natural Yellow 11; Kino-yellow; 2'.3.4.4'.6'-Pentamethoxy-chalkon; 519-34-6; 2',4',6',3,4-Pentamethoxychalkone; Moritannic acid; Morintannic acid; Fustic extract; 2,3',4,4',6-Pentahydroxybenzophenone; morintanico acid; (3,4-dihydroxyphenyl)(2,4,6-trihydroxyphenyl)-methanone; 2,4,6,3',4'-Pentahydroxy-benzophenon; Maklurin; 3,4,2',4',6'-pentahydroxybenzophenone;
    • 3-(3,4-dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
    • 3-(3,4-Dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one
    • MLS002693942
    • NCIOpen2_008389
    • 76650-20-9
    • 2',3,4,4',6'-pentamethoxychalcone
    • DTXSID301345745
    • CHEMBL1719690
    • HMS3094A05
    • NSC 75527
    • SMR001559881
    • Inchi: InChI=1S/C20H22O6/c1-22-14-11-18(25-4)20(19(12-14)26-5)15(21)8-6-13-7-9-16(23-2)17(10-13)24-3/h6-12H,1-5H3
    • Chiave InChI: TVKGYMYAOVADOP-UHFFFAOYSA-N
    • Sorrisi: COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)OC)OC

Proprietà calcolate

  • Massa esatta: 358.14166
  • Massa monoisotopica: 358.14163842g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 8
  • Complessità: 451
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 1
  • XLogP3: 3.5
  • Superficie polare topologica: 63.2Ų

Proprietà sperimentali

  • PSA: 63.22
  • LogP: 3.62570
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.